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Compound of Interest

Compound Name: 2-(5-Iodo-indol-1-yl)-ethanol

CAS No.: 690266-56-9

Cat. No.: B1439475 Get Quote

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous

natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties

and versatile structure allow for extensive functionalization, enabling the fine-tuning of

pharmacological activity. Among the vast library of indole derivatives, 5-iodoindole and 2-(5-
Iodo-indol-1-yl)-ethanol represent two fundamentally different yet interconnected building

blocks.

This guide, intended for researchers, scientists, and drug development professionals, provides

a detailed analysis of these two compounds. We will dissect their structural distinctions,

compare their synthesis and reactivity, and explore the strategic implications of these

differences in the context of drug design and discovery. Understanding the nuances between a

core intermediate (5-iodoindole) and its N-functionalized counterpart (2-(5-Iodo-indol-1-yl)-
ethanol) is paramount for the rational design of novel therapeutics.

PART 1: Comparative Physicochemical Profile
The initial divergence between these two molecules is evident in their fundamental properties.

The substitution of the indole nitrogen with a hydroxyethyl group significantly alters the

molecule's physical characteristics, impacting everything from its melting point to its potential

pharmacokinetic profile.
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Property 5-Iodoindole
2-(5-Iodo-indol-1-yl)-
ethanol

Molecular Formula C₈H₆IN[2] C₁₀H₁₀INO

Molecular Weight 243.04 g/mol [2] 287.10 g/mol

Appearance

White to pink or pale cream to

cream to pale brown crystals

or powder.[3]

Data not explicitly available,

but likely a solid at room

temperature.

Melting Point 101-104 °C[4][5]
Data not available in provided

search results.

SMILES String Ic1ccc2[nH]ccc2c1
OCCN1C=CC2=CC(I)=CC=C1

2 (Inferred)

InChI Key
TVQLYTUWUQMGMP-

UHFFFAOYSA-N[2]

Data not available in provided

search results.

Key Structural Feature
Unsubstituted pyrrolic nitrogen

(N-H)

N-1 substituted with a 2-

hydroxyethyl group

PART 2: Synthesis, Reactivity, and Strategic Utility
The most significant distinction lies in their synthesis and subsequent reactivity. 5-Iodoindole is

a foundational building block, while 2-(5-Iodo-indol-1-yl)-ethanol is a second-generation

intermediate where a key reactive site has been deliberately masked and a new one

introduced.

Synthesis of the Core Scaffold: 5-Iodoindole
5-Iodoindole serves as a crucial starting material. Its synthesis is well-established, with several

common routes available depending on the precursor materials.

Synthetic Pathway Overview: One common and efficient method is the Finkelstein-type

reaction from the more readily available 5-bromoindole. This reaction leverages the higher

nucleophilicity of the iodide ion to displace the bromide.[4]
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5-Bromoindole
NaI, CuI (cat.)

N,N'-dimethyl-1,2-cyclohexanediamine
Dioxane, 110°C

5-IodoindoleHalogen Exchange

Click to download full resolution via product page

Caption: Synthesis of 5-Iodoindole via Copper-Catalyzed Halogen Exchange.

Detailed Protocol: Synthesis of 5-Iodoindole from 5-Bromoindole[4]

Vessel Preparation: Add CuI (5.0 mol%), 5-bromoindole (1.0 mmol), and NaI (2.0 mmol) to a

Schlenk tube.

Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times to

ensure an inert atmosphere.

Reagent Addition: Under argon, add N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) and

dioxane (1.0 mL).

Reaction: Seal the tube and stir the reaction mixture in an oil bath at 110°C for 22-23 hours.

Workup: Cool the mixture to room temperature, dilute with 30% ammonia solution, and pour

into water.

Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

Purification: Combine the organic phases, dry with anhydrous MgSO₄ or Na₂SO₄,

concentrate under reduced pressure, and purify the crude product by silica gel column

chromatography to yield 5-iodoindole.

Causality and Expertise:

Copper(I) Iodide (CuI): Acts as the catalyst, facilitating the halogen exchange between the

aryl bromide and sodium iodide.
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N,N'-dimethyl-1,2-cyclohexanediamine: This ligand coordinates to the copper, stabilizing the

catalytic species and enhancing its reactivity.

Dioxane and Heat: Provide the necessary solvent environment and energy to overcome the

activation barrier for the reaction.

Ammonia Workup: The ammonia solution helps to quench the reaction and complexes with

the copper catalyst, facilitating its removal from the organic product during extraction.

N-Functionalization: Synthesis of 2-(5-Iodo-indol-1-yl)-
ethanol
This molecule is synthesized from 5-iodoindole. The key transformation is the alkylation of the

indole nitrogen, which requires deprotonation of the acidic N-H proton.

Synthetic Pathway Overview: The synthesis involves a standard N-alkylation reaction. A strong

base is used to deprotonate the indole nitrogen, creating a nucleophilic indolide anion that then

attacks an electrophilic ethanol equivalent, such as 2-bromoethanol.

5-Iodoindole
1. NaH or K₂CO₃

2. 2-Bromoethanol
DMF or THF

2-(5-Iodo-indol-1-yl)-ethanolN-Alkylation

Click to download full resolution via product page

Caption: Synthesis of 2-(5-Iodo-indol-1-yl)-ethanol via N-Alkylation.

Detailed Protocol: Synthesis of 2-(5-Iodo-indol-1-yl)-ethanol

Dissolution: Dissolve 5-iodoindole (1.0 mmol) in an anhydrous polar aprotic solvent like DMF

or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

Deprotonation: Cool the solution to 0°C in an ice bath. Add a base such as sodium hydride

(NaH, ~1.2 mmol) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature

until hydrogen gas evolution ceases.
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Alkylation: Add 2-bromoethanol (~1.1 mmol) dropwise to the reaction mixture.

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring

the reaction progress by TLC.

Quenching: Carefully quench the reaction by the slow addition of water or a saturated

ammonium chloride solution.

Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl

acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate,

and purify by column chromatography.

Causality and Expertise:

Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates

the indole N-H (pKa ≈ 17), generating the highly nucleophilic indolide anion required for the

reaction.

Anhydrous Solvent (DMF/THF): The reaction must be conducted in the absence of water, as

water would protonate the indolide anion and quench the NaH.

2-Bromoethanol: Serves as the electrophile. The carbon bearing the bromine is attacked by

the nucleophilic nitrogen, displacing the bromide leaving group.

A Tale of Two Reactivities
The fundamental difference in the structures of these two compounds dictates their subsequent

chemical behavior and strategic use.

5-Iodoindole Acidic N-H Proton C5-Iodo Group

N-Alkylation
N-Acylation
N-Arylation

Site for Substitution

Cross-Coupling
(Suzuki, Sonogashira, etc.)

Handle for C-C bond formation

2-(5-Iodo-indol-1-yl)-ethanol Terminal -OH Group C5-Iodo Group

Handle for C-C bond formation

Esterification
Etherification

Oxidation

Site for Derivatization
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Caption: Comparative Reactive Sites of the Two Indole Derivatives.

5-Iodoindole: Its primary reactive handles are the N-H proton and the C5-Iodo group. The

acidic N-H allows for a wide range of N-functionalization reactions. The iodo group is an

excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the

introduction of aryl, alkyl, or alkynyl groups at the 5-position.[6] This makes it a versatile

precursor for building molecular complexity.

2-(5-Iodo-indol-1-yl)-ethanol: In this molecule, the N-H site is blocked. The reactivity is now

dominated by the terminal hydroxyl (-OH) group and the C5-Iodo group. The hydroxyl group

introduces new possibilities: it can be esterified, converted into an ether, oxidized to an

aldehyde or carboxylic acid, or used as a handle to link the molecule to other scaffolds. The

C5-iodo group retains its utility for cross-coupling reactions.

PART 3: Implications in Drug Development
The choice between these two molecules is a strategic one, dictated by the goals of the

medicinal chemist.

5-Iodoindole is the quintessential intermediate. It is rarely the final drug product but is a

critical starting point. Its utility lies in its ability to serve as a scaffold onto which various

functional groups can be appended at both the N1 and C5 positions, generating large

libraries of diverse compounds for high-throughput screening. It has also shown direct

antimicrobial activity, indicating the inherent biological relevance of the functionalized indole

core.[7]

2-(5-Iodo-indol-1-yl)-ethanol is a more specialized scaffold. The introduction of the

hydroxyethyl side chain serves multiple potential purposes in drug design:

Improved Physicochemical Properties: The polar hydroxyl group can increase aqueous

solubility and modulate the lipophilicity (LogP) of the molecule, which are critical

parameters for oral bioavailability and distribution.[8]

Pharmacophore Element: The -OH group can act as a crucial hydrogen bond donor or

acceptor, enabling strong and specific interactions with a biological target like an enzyme
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or receptor.

Metabolic Handle: The side chain provides a potential site for metabolic modification,

which can be engineered to control the drug's half-life.

Linker Chemistry: The terminal alcohol is a convenient attachment point for linkers in

applications such as antibody-drug conjugates (ADCs) or PROTACs.

Conclusion: A Strategic Choice in Molecular Design
The difference between 5-iodoindole and 2-(5-Iodo-indol-1-yl)-ethanol is a clear illustration of

strategic functionalization in drug discovery.

5-Iodoindole is a versatile and fundamental building block, offering two distinct and highly

valuable reactive sites (N-H and C5-I) for the construction of diverse molecular architectures.

2-(5-Iodo-indol-1-yl)-ethanol is a derivative where one of these sites (N-H) has been

purposefully transformed into a new functional handle (terminal -OH). This substitution pre-

installs a common pharmacophoric feature and a versatile point for further modification,

shifting its primary role from a simple intermediate to a more advanced, functionalized

scaffold.

For the research scientist, the selection is clear: 5-iodoindole is the starting point for broad,

exploratory synthesis, while 2-(5-Iodo-indol-1-yl)-ethanol is chosen when the specific

properties imparted by the N-hydroxyethyl group are desired for target engagement,

pharmacokinetic optimization, or subsequent linker chemistry. Both are indispensable tools in

the modern medicinal chemist's arsenal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1439475?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

